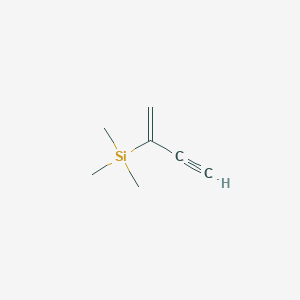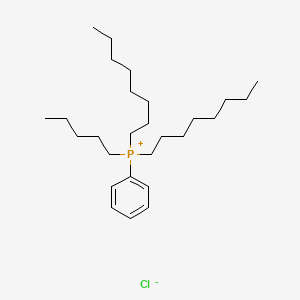![molecular formula C11H26O2Si B12553377 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol CAS No. 190016-52-5](/img/structure/B12553377.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is an organic compound with the molecular formula C10H24O2Si. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hydroxyl group, making it a valuable intermediate in organic synthesis. It is commonly used in the protection of hydroxyl groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the stability of the silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and reagents, ensuring high yield and selectivity. The reaction conditions are optimized to achieve efficient production while maintaining the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities, facilitating complex synthetic pathways.
Biology: The compound is used in the synthesis of biologically active molecules and natural products.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes, allowing for selective reactions at other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an aldehyde group instead of a hydroxyl group.
4-[(tert-Butyldimethylsilyl)oxy]butan-1-ol: Similar structure with a different carbon chain length.
4-[(tert-Butyldimethylsilyl)oxy]nona-5,7-dien-1-ol: Contains additional double bonds in the carbon chain.
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is unique due to its specific combination of a tert-butyl(dimethyl)silyl group and a hydroxyl group on a methylbutanol backbone. This structure provides stability and reactivity, making it a valuable intermediate in various synthetic applications .
Eigenschaften
CAS-Nummer |
190016-52-5 |
|---|---|
Molekularformel |
C11H26O2Si |
Molekulargewicht |
218.41 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H26O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3 |
InChI-Schlüssel |
LWSKSGVHPMJOKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
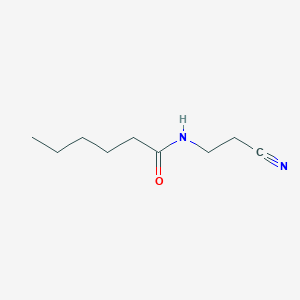
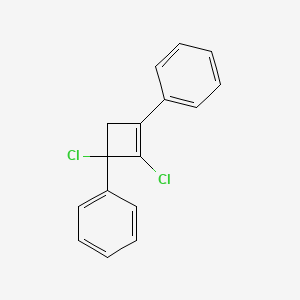
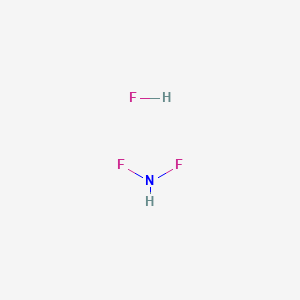
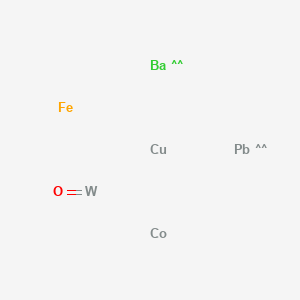
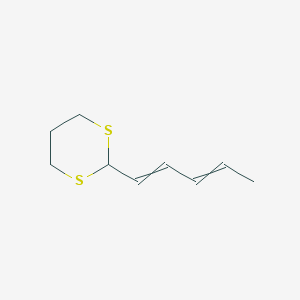
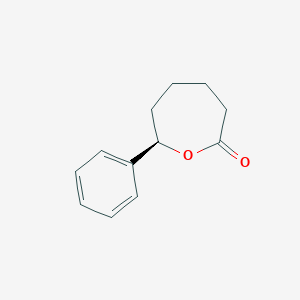

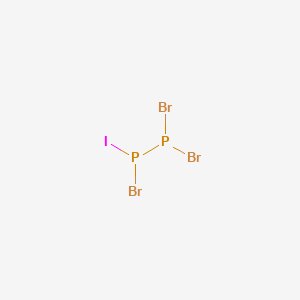
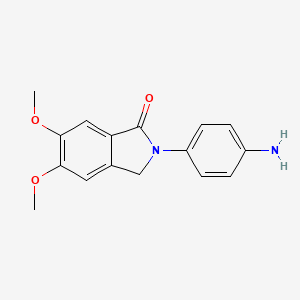
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
